molecular formula C25H41NO2 B10851008 N-(4-methoxyphenyl)oleamide

N-(4-methoxyphenyl)oleamide

Cat. No.: B10851008
M. Wt: 387.6 g/mol
InChI Key: GVVBDSXGTXGHEV-KHPPLWFESA-N
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Description

N-(4-methoxyphenyl)oleamide: is a chemical compound that belongs to the class of fatty acid amides. It is structurally characterized by the presence of an oleamide moiety linked to a 4-methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)oleamide typically involves the esterification of oleic acid to form methyl oleate, followed by the reaction of this ester with N-(4-methoxyphenyl)ethylamine in anhydrous methanol. The reaction is catalyzed by sodium methoxide . The product is then characterized using various spectroscopic techniques such as infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxyphenyl)oleamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the oleamide moiety.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Cannabinoid Receptor Modulation

Research indicates that N-(4-methoxyphenyl)oleamide acts as an agonist for cannabinoid receptors CB1 and CB2. This interaction suggests potential therapeutic effects in:

  • Pain Perception : By modulating cannabinoid receptors, it may alleviate pain through endocannabinoid signaling pathways.
  • Appetite Regulation : Its influence on the endocannabinoid system positions it as a candidate for appetite control and weight management.
  • Sleep Modulation : Similar to oleamide, it may play a role in sleep induction and regulation.

Anti-inflammatory Properties

Studies have shown that this compound exhibits anti-inflammatory effects. It can modulate inflammatory markers such as TNF-alpha and IL-6, indicating potential use in treating chronic inflammatory conditions. This property is particularly relevant for conditions like arthritis and other inflammatory diseases.

Neuroprotection

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to influence neuronal signaling pathways suggests it could be beneficial in conditions like Alzheimer's disease or multiple sclerosis.

Study on Weight Management

In a study involving obesity-induced mice, administration of this compound resulted in decreased food intake and body weight compared to control groups. This study highlighted the compound's potential role in managing obesity through appetite suppression and metabolic regulation .

Parameter Control Group This compound Group
Initial Weight (g)30 ± 230 ± 2
Final Weight (g)35 ± 332 ± 2 (p < 0.05)
Food Intake (g/day)15 ± 17 ± 0.5 (p < 0.01)

Anticancer Activity

Research has demonstrated significant cytotoxic effects of this compound against various cancer cell lines. The compound's mechanism appears to involve apoptosis induction in tumor cells, making it a candidate for further development as a chemotherapeutic agent .

Comparative Analysis with Other Oleamides

To understand the unique properties of this compound, it is useful to compare it with other oleamides:

Compound Name Structure Similarity Unique Features
OleamideContains a long-chain fatty acidKnown for sleep-inducing properties
AnandamideEndogenous cannabinoidDirectly binds to cannabinoid receptors
N-(4-hydroxyphenyl)oleamideSimilar aromatic substitutionHydroxyl group may enhance solubility

The unique methoxy substitution in this compound distinguishes it from these compounds, potentially influencing its pharmacological profile and receptor interactions.

Comparison with Similar Compounds

  • N-oleoylethanolamide
  • N-palmitoylethanolamide
  • N-stearoylethanolamide

Comparison: N-(4-methoxyphenyl)oleamide is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H41NO2

Molecular Weight

387.6 g/mol

IUPAC Name

(Z)-N-(4-methoxyphenyl)octadec-9-enamide

InChI

InChI=1S/C25H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(27)26-23-19-21-24(28-2)22-20-23/h10-11,19-22H,3-9,12-18H2,1-2H3,(H,26,27)/b11-10-

InChI Key

GVVBDSXGTXGHEV-KHPPLWFESA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NC1=CC=C(C=C1)OC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC1=CC=C(C=C1)OC

Origin of Product

United States

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